

# Unveiling the Specificity of CCR8-Targeting Therapies in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AZ760     |           |
| Cat. No.:            | B12364745 | Get Quote |

A Comparative Analysis of Leading Investigational Antibodies

#### For Immediate Release

As the landscape of cancer immunotherapy continues to evolve, the C-C chemokine receptor 8 (CCR8) has emerged as a highly promising target. Its expression is predominantly restricted to tumor-infiltrating regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity. The selective depletion of these intratumoral Tregs presents a compelling strategy to enhance the body's own defenses against cancer. This guide provides a comparative overview of the specificity and preclinical validation of three leading investigational anti-CCR8 monoclonal antibodies: GS-1811, S-531011, and DT-7012.

It is important to note that information regarding a molecule designated "AZ760" with specificity for CCR8 is not publicly available in peer-reviewed literature or clinical trial registries. The information presented herein is based on published data for the aforementioned alternative agents.

# Mechanism of Action: A Shared Strategy of Treg Depletion

The primary mechanism of action for GS-1811, S-531011, and DT-7012 is the elimination of CCR8-expressing Tregs within the tumor microenvironment. This is primarily achieved through antibody-dependent cell-mediated cytotoxicity (ADCC), a process where the antibody flags



CCR8-positive cells for destruction by immune effector cells like Natural Killer (NK) cells. Some of these antibodies also exhibit antibody-dependent cellular phagocytosis (ADCP) and neutralize the signaling pathway of CCR8's natural ligand, CCL1, further disrupting the immunosuppressive network.[1][2][3]

## **Comparative Analysis of Specificity and Potency**

The therapeutic window for anti-CCR8 antibodies hinges on their ability to selectively target Tregs within the tumor while sparing those in peripheral tissues, thereby minimizing the risk of autoimmune side effects.[4][5] Preclinical studies have demonstrated the high specificity of these agents for tumor-infiltrating Tregs.



| Antibody | Target Binding and<br>Selectivity                                                                                                                                                                                          | Depletion Activity                                                                                                                    | Clinical<br>Development<br>Status (as of late<br>2025)                                                           |
|----------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------|
| GS-1811  | Specifically binds to human CCR8 with high affinity.  Demonstrates preferential binding to tumor-infiltrating Tregs, which express higher densities of CCR8 compared to peripheral Tregs and other T cell subsets.  [6][7] | Induces potent ADCC against cells with high CCR8 expression, characteristic of intratumoral Tregs.[6]                                 | Phase 1 clinical trials are ongoing to evaluate safety and preliminary efficacy.                                 |
| S-531011 | Exhibits high binding affinity for human CCR8 and effectively neutralizes CCL1-CCR8 signaling.[5][8] [9][10] Shows selective binding to CCR8 on tumor-infiltrating Tregs over those in peripheral blood.[4][5][8]          | Demonstrates strong ADCC activity against CCR8-expressing cells.[5][9][10] Preclinical models show potent tumor growth inhibition.[9] | Phase 1b/2 clinical trials are underway, both as a monotherapy and in combination with anti-PD-1 antibodies.[11] |



Binds to human CCR8 with high affinity and **Mediates Treg** is designed to A Phase 1/2 clinical depletion through both recognize broader trial (DOMISOL) has ADCC and ADCP.[1] forms of the CCR8 been initiated to [2] Preclinical data receptor.[1][12] assess safety, DT-7012 show potent and Prevents CCL1tolerability, and selective depletion of induced CCR8 preliminary anti-tumor CCR8+ Tregs in internalization, activity in solid patient-derived maintaining the target tumors.[12] samples.[1][2] on the cell surface for sustained depletion.[1]

# **Experimental Protocols Flow Cytometry for CCR8 Expression Analysis**

Objective: To quantify the expression of CCR8 on different T cell populations in tumors and peripheral blood.

### Methodology:

- Single-cell suspensions are prepared from fresh tumor tissue and peripheral blood mononuclear cells (PBMCs).
- Cells are stained with a viability dye to exclude dead cells from the analysis.
- To prevent non-specific antibody binding, cells are incubated with an Fc receptor blocking agent.
- A cocktail of fluorescently-labeled antibodies is used to identify T cell subsets, including markers such as CD45, CD3, CD4, CD8, and the Treg marker FOXP3.
- A fluorescently-labeled anti-CCR8 antibody (e.g., GS-1811, S-531011) is included in the cocktail to detect CCR8 expression.
- Appropriate isotype control antibodies are used to control for background staining.



 Data is acquired on a flow cytometer and analyzed to determine the percentage of CCR8positive cells within each T cell population and the density of CCR8 expression (mean fluorescence intensity).[6][13]

## Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

Objective: To measure the ability of an anti-CCR8 antibody to induce the killing of CCR8-expressing target cells by effector cells.

### Methodology:

- Target Cells: A cell line engineered to express human CCR8 or primary tumor-infiltrating Tregs are used as target cells. Target cells are often labeled with a fluorescent dye or a radioactive isotope (e.g., 51Cr) for detection.
- Effector Cells: NK cells, either isolated from healthy donor PBMCs or from an established NK cell line, are used as effector cells.
- Assay: Target cells are incubated with varying concentrations of the anti-CCR8 antibody (e.g., GS-1811, S-531011, DT-7012) or an isotype control antibody.
- Effector cells are then added to the antibody-coated target cells at a specific effector-totarget (E:T) ratio.
- The co-culture is incubated for a defined period (typically 4-18 hours).
- Cell lysis is quantified by measuring the release of the fluorescent dye or radioactive isotope from the target cells into the supernatant, or by using a reporter gene assay in the effector cells.[6][14]

## Visualizing the Path to Enhanced Anti-Tumor Immunity





### Click to download full resolution via product page

Caption: CCR8 signaling pathway and mechanism of anti-CCR8 antibody-mediated Treg depletion.

Caption: Experimental workflow for validating the specificity and function of anti-CCR8 antibodies.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. domaintherapeutics.com [domaintherapeutics.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]

## Validation & Comparative





- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Differential expression of CCR8 in tumors versus normal tissue allows specific depletion of tumor-infiltrating T regulatory cells by GS-1811, a novel Fc-optimized anti-CCR8 antibody -PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential expression of CCR8 in tumors versus normal tissue allows specific depletion of tumor-infiltrating T regulatory cells by GS-1811, a novel Fc-optimized anti-CCR8 antibody -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S-531011, a Novel Anti-Human CCR8 Antibody, Induces Potent Antitumor Responses through Depletion of Tumor-Infiltrating CCR8-Expressing Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. 891 S-531011, a novel anti-human CCR8 antibody: antibody screening and evaluation of biological profiles ProQuest [proquest.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Domain Therapeutics Doses First Patients in Phase I/II Trial of DT-7012 Targeting CCR8 in Solid Tumors [admarebio.com]
- 13. pnas.org [pnas.org]
- 14. Evaluating Antibody-Dependent Cell-Mediated Cytotoxicity by Chromium Release Assay | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [Unveiling the Specificity of CCR8-Targeting Therapies in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12364745#validating-az760-s-specificity-for-ccr8]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



## Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com